![molecular formula C16H24N2O2 B248814 1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)
1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. This compound is a piperazine derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of neurological disorders. This compound may also have antioxidant properties that can protect the brain from damage caused by free radicals.
Biochemical and Physiological Effects:
Studies have shown that 1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine can increase the levels of certain neurotransmitters in the brain, such as dopamine and acetylcholine. This compound may also have anti-inflammatory effects and can reduce the levels of certain cytokines that are involved in the development of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine in lab experiments is that it has been shown to be highly effective in preventing the development of neurological disorders in animal models. However, one limitation is that the compound may have different effects in humans, and further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for research on 1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine. One area of interest is the development of new drugs based on this compound that can be used to treat neurological disorders. Another potential direction is the study of the compound's effects on other physiological systems, such as the cardiovascular system or the immune system. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound in humans.
Méthodes De Synthèse
The synthesis of 1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine involves the reaction of 3-methylphenol with isopropylamine, followed by the reaction of the resulting compound with phosgene and piperazine. This process yields the desired compound with high purity and yield.
Applications De Recherche Scientifique
1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine has been found to have potential applications in medical research, particularly in the study of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.
Propriétés
Nom du produit |
1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine |
|---|---|
Formule moléculaire |
C16H24N2O2 |
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
2-(3-methylphenoxy)-1-(4-propan-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)17-7-9-18(10-8-17)16(19)12-20-15-6-4-5-14(3)11-15/h4-6,11,13H,7-10,12H2,1-3H3 |
Clé InChI |
ZQHOMWDVGMHWLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(C)C |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



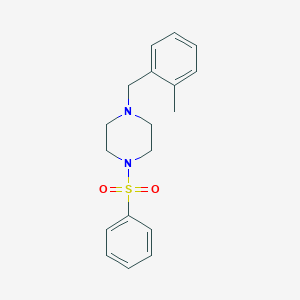
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B248739.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone](/img/structure/B248740.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B248741.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248742.png)
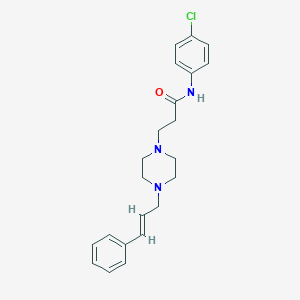
![N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B248745.png)
![4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248746.png)
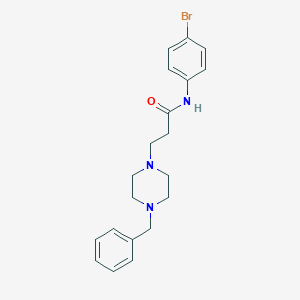
![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)
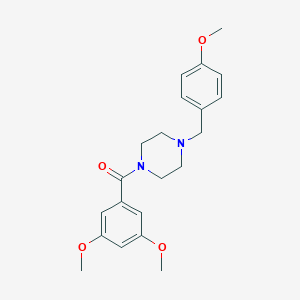
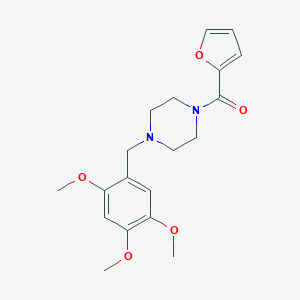
![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)